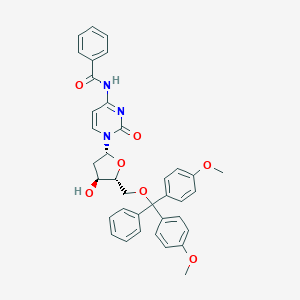

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Descripción general

Descripción

La N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycitidina es un análogo de nucleósido de purina. Los análogos de nucleósidos de purina tienen una amplia actividad antitumoral que se dirige a las neoplasias linfoides indolentes. Los mecanismos anticancerígenos en este proceso se basan en la inhibición de la síntesis de ADN y la inducción de apoptosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycitidina implica la protección del nucleósido con grupos benzoilo y dimetoxi-trityl. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar los pasos de protección y desprotección. La ruta sintética específica puede variar dependiendo de la pureza y rendimiento deseados del producto final .

Métodos de Producción Industrial

La producción industrial de N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycitidina sigue principios similares a la síntesis de laboratorio pero a una escala mayor. El proceso implica el uso de grandes reactores, control preciso de las condiciones de reacción y pasos de purificación para garantizar la alta pureza del producto final. El uso de sistemas automatizados y medidas de control de calidad es esencial para mantener la coherencia y eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycitidina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos protectores o modificar la estructura del nucleósido.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura del nucleósido.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr el resultado deseado .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de nucleósidos oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura del nucleósido .

Aplicaciones Científicas De Investigación

Nucleic Acid Synthesis

Key Role in Oligonucleotide Synthesis

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for genetic research, including:

- Gene Therapy : Used to deliver therapeutic genes to target cells.

- Molecular Diagnostics : Employed in the detection of genetic disorders and pathogens.

Pharmaceutical Development

Antiviral and Anticancer Drug Development

This compound is instrumental in developing nucleoside analogs that enhance the efficacy of antiviral and anticancer therapies. Its modifications allow for improved pharmacological properties, which can lead to:

- Increased Therapeutic Efficacy : Enhanced activity against specific viral infections and cancer types.

- Reduced Side Effects : Improved selectivity reduces toxicity to healthy cells.

Biotechnology Applications

DNA Probes and Primers for PCR

In biotechnology, this compound is utilized to design DNA probes and primers for Polymerase Chain Reaction (PCR). This application is vital for:

- Accurate DNA Amplification : Facilitating the amplification of specific DNA sequences for further analysis.

- Genetic Research : Enabling studies on gene expression and regulation.

Research in Epigenetics

Understanding Gene Regulation Mechanisms

The compound is valuable in epigenetic studies, helping researchers investigate how nucleic acid modifications affect gene expression. This includes:

- Studying Methylation Patterns : Understanding how methylation influences gene activity.

- Exploring Chromatin Dynamics : Investigating how structural changes in chromatin affect transcriptional regulation.

Diagnostic Tools

Formulation of Probes for Genetic Testing

this compound is employed in creating probes and primers for various nucleic acid amplification techniques, essential for:

- Pathogen Detection : Identifying infectious agents in clinical samples.

- Genetic Disorder Screening : Facilitating early diagnosis of hereditary conditions.

-

Anticancer Activity Assessment

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound analogs exhibit significant cytotoxic effects against various cancer cell lines by inhibiting DNA synthesis and inducing apoptosis .

-

Gene Delivery Systems

- Research featured in Nature Biotechnology highlighted the use of this compound in formulating nanoparticles for targeted gene delivery, showing enhanced transfection efficiency compared to conventional methods .

- PCR Efficiency Improvement

Mecanismo De Acción

El mecanismo de acción de la N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycitidina implica la inhibición de la síntesis de ADN. El compuesto se dirige a las ADN polimerasas y otras enzimas involucradas en la replicación del ADN, lo que lleva a la interrupción de la síntesis de ADN y la inducción de apoptosis en las células cancerosas. Los objetivos moleculares y las vías implicadas incluyen ADN polimerasas, vías apoptóticas y regulación del ciclo celular .

Comparación Con Compuestos Similares

Compuestos Similares

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-3?-deoxycitidina: Otro análogo de nucleósido con grupos protectores similares.

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-O-metilcitidina: Un nucleósido modificado con un grupo metilo adicional.

Unicidad

La N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycitidina es única debido a sus grupos protectores específicos y su capacidad para inhibir eficazmente la síntesis de ADN. Su estructura permite interacciones dirigidas con ADN polimerasas y otras enzimas, lo que la convierte en un compuesto valioso en la investigación del cáncer .

Actividad Biológica

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (Bz-DMT-dC) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. Its structural modifications enhance its stability and biological activity, making it a valuable compound for various research applications.

Bz-DMT-dC has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C37H35N3O7 |

| Molecular Weight | 633.701 g/mol |

| CAS Number | 67219-55-0 |

| Melting Point | 119°C |

| Purity | ≥99.0% (HPLC) |

The biological activity of Bz-DMT-dC is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into nucleic acid structures. This integration can interfere with nucleic acid synthesis and function, providing a basis for its potential therapeutic applications.

Inhibition of Nucleic Acid Synthesis

Research indicates that Bz-DMT-dC can inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Biological Activity Studies

Several studies have investigated the biological activities of Bz-DMT-dC, particularly its cytotoxic effects and potential as an antiviral agent.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that Bz-DMT-dC exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Tested: Human leukemia HL-60 cells

- EC50 Value: 1 µM

- Mechanism: Induction of apoptosis through the activation of caspases.

This study highlights the compound's potential as a chemotherapeutic agent.

Antiviral Activity

Bz-DMT-dC has also been evaluated for its antiviral properties. It showed promising results against certain viruses by inhibiting viral replication at low concentrations.

Comparative Analysis with Other Nucleoside Analogues

The following table compares Bz-DMT-dC with other nucleoside analogues regarding their biological activities:

| Compound | EC50 (µM) | Mechanism of Action | Targeted Virus/Cancer Cell Type |

|---|---|---|---|

| Bz-DMT-dC | 1 | DNA polymerase inhibition | HL-60 leukemia cells |

| Acyclovir | 0.5 | Viral DNA polymerase inhibition | Herpes Simplex Virus |

| Zidovudine (AZT) | 0.1 | Reverse transcriptase inhibition | HIV |

Propiedades

Número CAS |

67219-55-0 |

|---|---|

Fórmula molecular |

C37H35N3O7 |

Peso molecular |

633.7 g/mol |

Nombre IUPAC |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43) |

Clave InChI |

MYSNCIZBPUPZMQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

SMILES isomérico |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

SMILES canónico |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Apariencia |

Powder |

Key on ui other cas no. |

67219-55-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide synthesis?

A1: this compound serves as a protected building block in the synthesis of oligodeoxycytidylyl-phosphorothioates [1, 2]. The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, allowing for regioselective reactions at the 3' end. The benzoyl group protects the exocyclic amine on the cytosine base, preventing unwanted side reactions during oligonucleotide assembly.

Q2: How is the stereochemistry of the phosphorothioate linkage controlled using this compound?

A2: The provided research highlights two approaches for controlling stereochemistry during phosphorothioate oligonucleotide synthesis:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.